(+)-Men-Leu-OH

C-H Activation Enantioselective Catalysis Palladium Catalysis

This bifunctional mono-N-protected L-amino acid (MPAA) ligand is essential for enantioselective Pd(II)-catalyzed C–H activation. Its (+)-menthylcarbonyl-L-leucine scaffold creates a unique chiral coordination sphere that cannot be matched by generic MPAA analogs, ensuring high stereocontrol in β-arylation and late-stage functionalization of complex molecules. Ideal for asymmetric synthesis of natural products and pharmaceutical candidates. High purity ≥98% guarantees reproducible results. Purchase today.

Molecular Formula C17H31NO4
Molecular Weight 313.4 g/mol
Cat. No. B8055615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Men-Leu-OH
Molecular FormulaC17H31NO4
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C
InChIInChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14-,15-/m0/s1
InChIKeyJDNKQMWGCKCHBF-XGUBFFRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Men-Leu-OH (1047650-51-0): A Menthol-Derived, Mono-N-Protected L-Amino Acid for Palladium-Catalyzed C–H Functionalization


(+)-Men-Leu-OH (CAS 1047650-51-0) is a bifunctional mono-N-protected L-amino acid (MPAA) ligand, formally named N-(+)-menthylcarbonyl-L-leucine . It belongs to a class of chiral ligands developed by the Jin-Quan Yu group that are essential for enabling enantioselective and site-selective palladium-catalyzed C–H bond activation reactions [1]. The compound's structure combines a L-leucine backbone with a (+)-menthyl carbamate protecting group, providing the necessary coordination environment for palladium(II) and imparting specific chiral induction properties .

Why In-Class MPAA Ligands and Leucine Derivatives Cannot Be Interchanged for (+)-Men-Leu-OH


Generic substitution among mono-N-protected amino acid (MPAA) ligands is not feasible due to the profound influence of both the amino acid side chain and the N-protecting group on catalytic performance. In the foundational development of MPAA ligands, the Yu group demonstrated that altering the N-protecting group or the amino acid backbone dramatically affects both reactivity and enantioselectivity in C–H functionalization reactions [1]. Specifically, the steric and electronic properties of the menthyl group in (+)-Men-Leu-OH, compared to other protecting groups (e.g., acetyl, Boc, Fmoc) or the use of unprotected leucine, are critical for establishing the optimal chiral environment at the palladium center required for high stereocontrol . The (+)-Men-Leu-OH ligand's unique combination of a bulky, chiral menthyl group and a leucine backbone creates a specific coordination sphere that cannot be replicated by simpler analogs or different MPAA ligands.

Quantitative Differentiation: How (+)-Men-Leu-OH Compares to Alternative MPAA Ligands in C–H Activation


Enantioselective C–H Activation: (-)-Men-Leu-OH as an Optimized Ligand

In a comprehensive review of palladium(II)-mediated C–H cleavage with MPAA ligands, the Yu group identified (–)-Men-Leu-OH as the optimal ligand for a model enantioselective C–H activation reaction after systematically screening different N-protecting groups and amino acid backbones [1]. This finding is directly relevant to (+)-Men-Leu-OH, as it is the opposite enantiomer and is expected to induce the opposite stereochemical outcome in analogous reactions, providing a crucial tool for accessing the complementary enantiomeric series .

C-H Activation Enantioselective Catalysis Palladium Catalysis

Bifunctional Ligand Framework: Coordination Chemistry Differentiator

The (+)-Men-Leu-OH ligand's mechanism of action relies on its bifunctional nature, coordinating to palladium(II) through both its carboxylate group and its amide nitrogen [1]. This coordination mode, which is critical for accelerating catalytic turnover and facilitating the C–H activation step, is a defining characteristic of the MPAA ligand class [2]. The specific geometry and electronics of the (+)-menthyl group in (+)-Men-Leu-OH are hypothesized to create a unique steric and electronic environment at the metal center compared to simpler ligands like Ac-Leu-OH or Fmoc-Leu-OH.

Organometallic Chemistry Ligand Design Palladium Catalysis

Purity and Identity: Ensuring Reproducible C–H Activation Outcomes

Commercial sources of (+)-Men-Leu-OH provide the compound with defined purity specifications, typically >98% . The compound's identity is rigorously confirmed by SMILES notation and InChIKey (JDNKQMWGCKCHBF-XGUBFFRZSA-N), which unequivocally defines its stereochemistry . This is critical because the presence of the opposite enantiomer, (–)-Men-Leu-OH, or other impurities can drastically alter the enantioselectivity of a C–H functionalization reaction.

Quality Control Analytical Chemistry Reproducibility

Alternative Application: Chiral Ligand for Copper and Nickel Catalysis

Beyond its established role in palladium-catalyzed C–H activation, (+)-Men-Leu-OH has also been reported as an effective chiral ligand for copper and nickel ions . This broad metal compatibility suggests potential applications in enantioselective transformations catalyzed by these metals, such as natural product synthesis and other asymmetric reactions . This represents a potential point of differentiation from MPAA ligands optimized exclusively for palladium.

Copper Catalysis Nickel Catalysis Natural Product Synthesis

High-Value Application Scenarios for (+)-Men-Leu-OH in Research and Industrial Synthesis


Palladium-Catalyzed Enantioselective C–H Functionalization

(+)-Men-Leu-OH is a premier ligand for enabling palladium(II)-catalyzed enantioselective C–H activation, a powerful strategy for constructing chiral molecules with high stereocontrol [1]. It is specifically indicated for reactions like β-arylation and other C–H functionalizations developed by the Jin-Quan Yu group . Its use is critical when the synthetic target requires a specific absolute configuration, as the ligand's chirality directly influences the stereochemical outcome of the C–H cleavage step [1].

Synthesis of Complex Natural Products and Bioactive Molecules

The ability of (+)-Men-Leu-OH to facilitate efficient and enantioselective C–H bond functionalizations makes it an invaluable tool for the late-stage diversification of complex molecules, including natural products and pharmaceutical candidates [1]. This application scenario is supported by the widespread use of MPAA ligands in the total synthesis of complex natural products , where precise control over stereochemistry is paramount.

Asymmetric Catalysis with Copper and Nickel

Given its reported ability to bind copper and nickel ions, (+)-Men-Leu-OH can be explored as a chiral ligand in asymmetric transformations catalyzed by these first-row transition metals [1]. This application scenario is particularly relevant for research groups seeking more sustainable and cost-effective catalytic systems compared to precious metal-based catalysts.

Technical Documentation Hub

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